Biochemical MPS1 Inhibitory Potency: CCT251455 Demonstrates 12-Fold Superior IC50 Versus AZ3146 Under Comparable Kinase Assay Conditions
In biochemical kinase activity assays, CCT251455 exhibits an IC50 of 3 nM against recombinant MPS1 kinase [1]. The widely used MPS1 inhibitor AZ3146, tested under comparable in vitro kinase assay conditions, demonstrates an IC50 of approximately 35 nM . This represents a 12-fold (35 nM vs. 3 nM) enhancement in biochemical potency for CCT251455. Another common MPS1 comparator, NMS-P715, exhibits an IC50 of 182 nM [2], representing a 60-fold difference relative to CCT251455. MPI-0479605, reported with an IC50 of 1.8 nM , shows modestly higher biochemical potency but lacks the oral bioavailability and distinct inactive-conformation stabilization mechanism of CCT251455.
| Evidence Dimension | Biochemical MPS1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | AZ3146: ~35 nM; NMS-P715: 182 nM; MPI-0479605: 1.8 nM |
| Quantified Difference | CCT251455 is 12-fold more potent than AZ3146 and 60-fold more potent than NMS-P715; MPI-0479605 is 1.7-fold more potent |
| Conditions | Recombinant MPS1 kinase activity assay (ADP-Glo or similar) |
Why This Matters
This potency differential directly influences the effective working concentration required for cellular and in vivo target engagement studies, enabling lower compound usage and reduced non-specific cytotoxicity for CCT251455 relative to AZ3146 and NMS-P715.
- [1] Naud S, et al. Structure-based design of orally bioavailable 1H-pyrrolo[3,2-c]pyridine inhibitors of mitotic kinase monopolar spindle 1 (MPS1). J Med Chem. 2013 Dec 27;56(24):10045-65. View Source
- [2] MedChemExpress. NMS-P715 product datasheet. View Source
